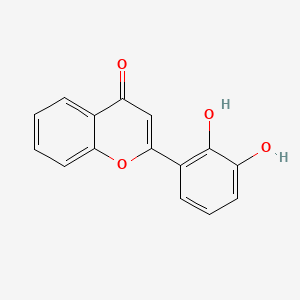

2',3'-Dihydroxyflavone

Description

Contextualization within Flavonoid Research Landscape

Flavonoids are categorized into several subgroups based on their chemical structure, such as flavones, flavonols, flavanones, and isoflavones. nih.gov 2',3'-Dihydroxyflavone belongs to the flavone (B191248) subgroup. nih.gov Research has demonstrated that the biological effects of flavonoids are often linked to the number and position of hydroxyl (-OH) groups on their basic structure. mdpi.comfoodengprog.orgnih.gov The presence of multiple hydroxyl groups, for instance, is often associated with increased antioxidant capacity. foodengprog.org

While some flavonoids like quercetin (B1663063) and kaempferol (B1673270) have been extensively studied, 2',3'-dihydroxyflavone has been the subject of comparatively fewer investigations. nih.gov However, the studies that have been conducted highlight its unique and interesting properties, setting it apart from more common flavonoids. nih.govrsc.org

Historical Trajectory of 2',3'-Dihydroxyflavone Investigations

Early research into flavonoids primarily focused on those that were abundant in common dietary sources. As analytical techniques and synthetic methodologies advanced, researchers began to explore less common flavonoids like 2',3'-dihydroxyflavone. innovareacademics.inresearchgate.net Initial studies often involved its synthesis to enable further investigation of its properties. nih.govinnovareacademics.in More recent research has moved towards exploring its specific biological activities, revealing its potential in various fields. nih.govnih.govmdpi.com For example, it has been identified as an inhibitor of HIV-1 proteinase and has shown potential in protecting cells from oxidative damage. nih.gov

Structural Significance of Hydroxyl Group Positioning in Flavone Backbones

The arrangement of hydroxyl groups on the flavone backbone is a critical determinant of a compound's chemical and biological properties. mdpi.comscirp.orgmdpi.com The specific placement of the two hydroxyl groups in 2',3'-dihydroxyflavone at the 2' and 3' positions on the B-ring confers distinct characteristics.

This substitution pattern influences the molecule's electronic properties and its ability to participate in chemical reactions, such as radical scavenging. scirp.orgmdpi.com The interaction between the hydroxyl groups and other parts of the flavone structure can affect properties like the molecule's acidity (pKa value) and its fluorescent behavior. nih.govrsc.org For instance, the hydroxyl group at the 2' position in 2',3'-dihydroxyflavone leads to a stronger interaction between the A and B rings, which weakens the bond of the proton at the 3-position, resulting in a lower pKa value compared to 3-hydroxyflavone. nih.govrsc.org

The position of hydroxyl groups also dictates how the flavonoid can interact with biological molecules like proteins and enzymes. mdpi.comelifesciences.org This is crucial for its potential biological effects, as these interactions are the basis for many of its observed activities. mdpi.comelifesciences.org

Overview of Key Research Domains for 2',3'-Dihydroxyflavone

Despite being less studied than other flavonoids, research on 2',3'-dihydroxyflavone has yielded significant findings in several key areas:

Antioxidant and Anti-inflammatory Activity: Like many flavonoids, 2',3'-dihydroxyflavone has been investigated for its antioxidant properties. nih.gov Studies have shown that it can protect cells against oxidative damage. nih.gov Furthermore, it has demonstrated dose- and time-dependent anti-inflammatory effects in animal models. nih.gov

Neuroprotection and Neurodegenerative Diseases: A significant area of research for 2',3'-dihydroxyflavone is its potential role in neuroprotection. Studies have explored its effects on nerve cells and its potential to mitigate damage. nih.gov Notably, research has shown that autoxidation products of 2',3'-dihydroxyflavone exhibit a prominent inhibitory effect against the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease. mdpi.com

Enzyme Inhibition: 2',3'-Dihydroxyflavone has been identified as an inhibitor of certain enzymes. For example, it has been shown to inhibit HIV-1 proteinase. nih.gov The ability of flavonoids to inhibit enzymes is a key area of pharmacological research. mdpi.com

Fluorescence and Photophysical Properties: The unique structure of 2',3'-dihydroxyflavone gives it interesting photophysical properties, including dual fluorescence. nih.govrsc.org This has led to its investigation for potential applications as a fluorescent probe in various scientific fields. nih.gov

Interactive Data Table: Key Research Findings for 2',3'-Dihydroxyflavone

| Research Domain | Key Findings | References |

| Anti-inflammatory | Showed dose and time-dependent inhibition of carrageenan-induced paw edema in rats. | nih.gov |

| Neuroprotection | Autoxidation products strongly inhibit amyloid-β aggregation. | mdpi.com |

| Enzyme Inhibition | Identified as an inhibitor of HIV-1 proteinase. | nih.gov |

| Photophysics | Exhibits dual fluorescence due to excited-state intramolecular proton transfer. | nih.govrsc.org |

| Cellular Protection | Protects cells against oxidative damage. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-6-3-5-10(15(11)18)14-8-12(17)9-4-1-2-7-13(9)19-14/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIMYXZJCNXCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350262 | |

| Record name | 2',3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2554-85-0 | |

| Record name | 2',3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 ,3 Dihydroxyflavone

Established Synthetic Pathways for Dihydroxyflavones

The creation of dihydroxyflavones is built upon a foundation of general flavone (B191248) synthesis strategies, which are then adapted for specific isomers. The most prevalent methods originate from chalcone (B49325) precursors, which are open-chain flavonoids that can be cyclized to form the characteristic flavone ring system.

The synthesis of flavones is most commonly achieved through the oxidative cyclization of 2'-hydroxychalcone (B22705) precursors. nih.govmdpi.com These precursors are typically formed via a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde. innovareacademics.ininnovareacademics.in

Several key synthetic routes are widely employed:

Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves the alkaline hydrogen peroxide oxidation of a 2'-hydroxychalcone to yield a flavonol (a 3-hydroxyflavone). The reaction conditions can be modified to favor the formation of either flavonols or their isomeric aurones.

Iodine-Catalyzed Oxidative Cyclization: A versatile and common method involves heating the 2'-hydroxychalcone in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine. innovareacademics.ininnovareacademics.ingoogle.com This approach is known for its efficiency and applicability to a wide range of substituted chalcones. Variations using iodine monochloride (ICl) under ultrasound irradiation have been shown to reduce reaction times and improve yields. nih.gov

Baker-Venkataraman Rearrangement: This is a two-step process that begins with the acylation of a 2'-hydroxyacetophenone to form a 2-acyloxyacetophenone. innovareacademics.inwikipedia.org Treatment of this ester with a base induces a rearrangement to form a 1,3-diketone, which is then cyclized under acidic conditions to yield the flavone. wikipedia.orgresearchgate.net

Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form flavones. innovareacademics.inwikipedia.org

Intramolecular Wittig Reaction: Another established route for flavone synthesis involves an intramolecular Wittig reaction, starting from an appropriate phosphonium (B103445) salt precursor. innovareacademics.in

The choice of method often depends on the desired substitution pattern on the flavone rings and the availability of starting materials.

| Synthetic Method | Key Precursors | Key Reagents/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation followed by Oxidative Cyclization | 2'-Hydroxyacetophenone, Benzaldehyde | Base (e.g., KOH, NaOH), then Oxidizing Agent (e.g., I₂/DMSO, H₂O₂) | Flavone/Flavonol | innovareacademics.ininnovareacademics.in |

| Baker-Venkataraman Rearrangement | 2'-Hydroxyacetophenone, Aromatic Acid Chloride/Anhydride | 1. Base (e.g., Pyridine, KOH) 2. Acid (for cyclization) | Flavone | wikipedia.orgresearchgate.net |

| Algar-Flynn-Oyamada (AFO) Reaction | 2'-Hydroxychalcone | Alkaline Hydrogen Peroxide | Flavonol/Aurone | wikipedia.org |

| Allan-Robinson Reaction | o-Hydroxyaryl Ketone, Aromatic Anhydride | Anhydride and its sodium salt | Flavone | innovareacademics.in |

While general methods provide the framework, the synthesis of specific dihydroxyflavone isomers like 2',3'-Dihydroxyflavone requires careful selection of precursors with the hydroxyl groups in the correct positions. One study reported the synthesis of 2',3'-dihydroxyflavone using standard procedures, which typically implies a well-established route like chalcone cyclization. nih.gov

A plausible and widely applicable synthetic route for 2',3'-Dihydroxyflavone would proceed as follows:

Chalcone Formation: A Claisen-Schmidt condensation reaction between 2'-hydroxyacetophenone and 2,3-dihydroxybenzaldehyde. A base, such as potassium hydroxide (B78521) in ethanol, would be used to catalyze the reaction, forming 2'-hydroxy-2,3-dihydroxychalcone.

Oxidative Cyclization: The resulting chalcone would then undergo cyclization to form the flavone ring. A common method for this step is heating the chalcone in a solvent like DMSO with a catalytic amount of iodine. This reaction promotes the formation of the C-ring's heterocyclic double bond, yielding the final product, 2',3'-Dihydroxyflavone.

This targeted approach, based on general principles, allows for the specific placement of hydroxyl groups as required for the desired isomer. Similar strategies have been successfully used for other dihydroxy- and polyhydroxyflavones. For instance, 3,7,4'-trihydroxyflavone (B192584) has been synthesized from its corresponding trihydroxychalcone using hydrogen peroxide in a basic solution. nih.gov

Methodologies for Structural Modification and Derivatization of Flavonoid Compounds

The core flavonoid structure can be chemically modified to create derivatives with altered physical, chemical, or biological properties. researchgate.net These derivatization strategies are diverse and can target various positions on the flavonoid skeleton.

Common structural modifications include:

Alkylation and Acylation: Hydroxyl groups on the flavonoid rings are frequently targeted for methylation, acetylation, or other forms of alkylation and acylation. researchgate.net These modifications can increase lipophilicity and stability.

Glycosylation: The attachment of sugar moieties to the flavonoid aglycone is a common natural modification that can also be performed synthetically. researchgate.net

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) can significantly alter a compound's properties. Enzymatic methods, such as using a promiscuous FAD-dependent halogenase, have been developed for the selective halogenation of the flavonoid A-ring. mdpi.com

Sulfonation: The addition of a sulfonate group (-SO₃H) can dramatically increase the water solubility of flavonoids. For example, chrysin (B1683763) (5,7-dihydroxyflavone) has been sulfonated using concentrated sulfuric acid to produce water-soluble derivatives. webofproceedings.org

Formation of Amide Derivatives: Converting hydroxyl groups into acetamide (B32628) groups is another strategy to modulate the physicochemical properties of flavonoids. nih.gov

Metal Complexation: Flavonoids with specific hydroxyl and keto group arrangements can chelate metal ions, forming metal complexes. Rhenium-tricarbonyl complexes of various flavonoids have been synthesized and characterized. nih.gov

Silylation: For analytical purposes, particularly for gas chromatography, the polar hydroxyl groups of flavonoids are often derivatized by silylation to increase their volatility and thermal stability. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization of Synthesized 2',3'-Dihydroxyflavone

Following synthesis, a suite of advanced analytical techniques is essential to confirm the identity, structure, and purity of 2',3'-Dihydroxyflavone.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for structural elucidation. 1D-NMR (¹H and ¹³C) and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon skeleton and the placement of protons and substituents. researchgate.netresearchgate.net Complete ¹H and ¹³C NMR data for 2',3'-dihydroxyflavone have been reported. researchgate.netspectrabase.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass data. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic conjugation within the molecule. The absorption spectrum of 2',3'-Dihydroxyflavone is sensitive to pH due to the deprotonation of its hydroxyl groups. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compound and for its quantification. nih.gov Coupling HPLC with a Photo-Diode Array (PDA) detector allows for simultaneous acquisition of UV spectra, aiding in peak identification. diva-portal.org

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique used for separation and identification. The use of spray reagents, such as aluminum chloride (AlCl₃), can cause characteristic color changes or fluorescence, which aids in the specific detection of flavonoids. researchgate.netmdpi.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. The crystal structure of 2',3'-Dihydroxyflavone has been characterized. rsc.org

| Technique | Information Obtained | Reference |

|---|---|---|

| NMR (¹H, ¹³C, 2D) | Complete molecular structure, connectivity of atoms | researchgate.netspectrabase.com |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental formula, fragmentation pattern | rsc.org |

| UV-Visible Spectroscopy | Electronic transitions, conjugation, effect of pH | rsc.orgrsc.org |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O) | researchgate.net |

| HPLC-PDA | Purity assessment, quantification, UV spectral identity | nih.govdiva-portal.org |

| X-ray Crystallography | Precise 3D molecular structure in the solid state | rsc.org |

Molecular and Cellular Mechanisms of Action of 2 ,3 Dihydroxyflavone

Mechanistic Insights into Stem Cell Modulation

The flavonoid 2',3'-Dihydroxyflavone has been identified as a compound that influences the quality and behavior of pluripotent stem cells. Its mechanisms of action are tied to the regulation of key intracellular pathways that govern cell proliferation, differentiation, and the maintenance of the undifferentiated state.

Regulation of Cellular Proliferation and Differentiation Pathways

Research into 2',3'-Dihydroxyflavone has revealed its capacity to modulate signaling cascades critical for stem cell self-renewal and pluripotency. These interventions at the molecular level contribute to enhanced stem cell quality and function.

Treatment of human induced pluripotent stem cells (hiPSCs) with 2',3'-Dihydroxyflavone has been shown to upregulate intracellular glutathione (B108866) (GSH). nih.govnih.gov This leads to an observable increase in the proportion of cells with high levels of GSH. nih.govnih.gov Glutathione is a critical antioxidant that plays a key role in protecting cells from oxidative stress and maintaining a cellular environment conducive to survival and proliferation.

Table 1: Effect of 2',3'-Dihydroxyflavone on Intracellular Glutathione

| Parameter | Observation in hiPSCs | Source(s) |

| Intracellular Glutathione (GSH) | Upregulated | nih.govnih.govresearchgate.net |

| Percentage of GSH-high Cells | Increased | nih.govnih.govresearchgate.net |

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is a crucial signaling route in stem cell fate decisions. The influence of 2',3'-Dihydroxyflavone on this pathway is a key aspect of its mechanism. One study demonstrated that in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), treatment with the compound led to the suppression of ERK. nih.gov This modulation is significant as the inhibition of the MAPK/ERK signaling pathway is necessary for maintaining pluripotency under standard culture conditions. academie-sciences.fr

Studies have shown that 2',3'-Dihydroxyflavone treatment leads to the significant activation of the STAT3 and AKT signaling pathways in pluripotent stem cells. nih.gov Both pathways are fundamental to the maintenance of self-renewal and the prevention of apoptosis in stem cells. The activation of STAT3 is linked to the expression of genes that promote cell proliferation and survival. mdpi.com Similarly, the AKT pathway is a central regulator of cell survival and growth. The activation of these kinases is a key mechanism by which 2',3'-Dihydroxyflavone enhances the quality of pluripotent stem cells. nih.gov

Table 2: Modulation of Signaling Kinases by 2',3'-Dihydroxyflavone

| Kinase Pathway | Effect | Source(s) |

| STAT3 | Activation | nih.gov |

| AKT | Activation | nih.gov |

| ERK | Suppression | nih.gov |

The transcription factors OCT4, SOX2, and NANOG form the core regulatory network responsible for maintaining the pluripotency and self-renewal capabilities of embryonic stem cells. nih.govnih.govplos.org Treatment of both ESCs and iPSCs with 2',3'-Dihydroxyflavone results in high expression of these key pluripotency markers. nih.gov This enhancement indicates that the compound helps to sustain the undifferentiated state, a critical factor for preparing high-quality stem cells for research and potential therapeutic applications. nih.gov

Table 3: Pluripotency Marker Expression in Response to 2',3'-Dihydroxyflavone

| Pluripotency Marker | Effect of Treatment | Source(s) |

| OCT4 | High Expression | nih.gov |

| SOX2 | High Expression | nih.gov |

| NANOG | High Expression | nih.gov |

Effects on Specific Stem Cell Populations

In human induced pluripotent stem cells (hiPSCs), beyond improving proliferation and survival, 2',3'-Dihydroxyflavone also enhances their differentiation potential. nih.govnih.gov Specifically, hiPSCs pre-treated with the compound showed enhanced mesodermal differentiation and improved subsequent differentiation into hematopoietic progenitor cells (CD34+ CD45+) and Natural Killer (NK) cells. nih.govnih.gov The compound has also been studied for its effects on the isolation efficiency of urine-derived stem cells. researchgate.net

Table 4: Summary of 2',3'-Dihydroxyflavone Effects on Stem Cell Populations

| Stem Cell Type | Observed Effects | Source(s) |

| Embryonic Stem Cells (ESCs) | Increased cell growth, colony formation, and proliferation. | nih.gov |

| Induced Pluripotent Stem Cells (iPSCs) | Increased cell growth, colony formation, and proliferation. | nih.gov |

| Human iPSCs (hiPSCs) | Increased proliferation, survival, and enhanced differentiation into hematopoietic progenitor and NK cells. | nih.govnih.gov |

| Urine-Derived Stem Cells (USCs) | Studied for impact on isolation efficiency. | researchgate.net |

Human Pluripotent Stem Cells (hiPSCs) Proliferation and Differentiation

2',3'-Dihydroxyflavone has been identified as a significant modulator of human induced pluripotent stem cell (hiPSC) behavior, notably enhancing their proliferation and influencing their differentiation potential. nih.govnih.gov Studies have demonstrated that treatment with 2',3'-Dihydroxyflavone leads to a marked increase in hiPSC proliferation rates. researchgate.net This effect is associated with an increase in the percentage of cells in the S-phase of the cell cycle. researchgate.net

Beyond simply increasing cell numbers, 2',3'-Dihydroxyflavone also appears to promote a "naïve" state of pluripotency, which is characterized by enhanced self-renewal capabilities. nih.govnih.gov This is evidenced by the increased expression of key naïve stemness markers following treatment. nih.govnih.gov Furthermore, the compound has been shown to decrease dissociation-induced apoptosis, a common issue in hiPSC culture, thereby improving cell survival. nih.govnih.gov Mechanistically, these effects are linked to an upregulation of intracellular glutathione (GSH), a critical antioxidant. nih.govnih.gov The combined treatment of hiPSCs with 2',3'-Dihydroxyflavone and Y-27632, a ROCK inhibitor, has been shown to further boost proliferation compared to the use of either compound alone. researchgate.net

The influence of 2',3'-Dihydroxyflavone extends to the differentiation of hiPSCs. Pre-treatment with this flavonoid has been observed to enhance the differentiation potential of these cells. nih.gov Specifically, it promotes mesodermal differentiation, a crucial step towards generating various cell types of the mesoderm lineage. nih.govnih.gov

| Parameter | Effect of 2',3'-Dihydroxyflavone on hiPSCs |

| Proliferation | Significantly increased |

| Naïve Stemness Markers | Increased expression |

| Dissociation-Induced Apoptosis | Decreased |

| Intracellular Glutathione (GSH) | Upregulated |

| Mesodermal Differentiation | Enhanced |

Urine-Derived Stem Cells (USCs) Isolation and Proliferation

The application of 2',3'-Dihydroxyflavone has been explored in the context of urine-derived stem cells (USCs), which are a non-invasively obtained source of adult stem cells. researchgate.netdntb.gov.ua Research has indicated that the inclusion of flavonoids, such as 2',3'-Dihydroxyflavone, can improve the efficiency of USC isolation. researchgate.net While the precise molecular mechanisms are still under investigation, the use of 2',3'-Dihydroxyflavone in combination with other culture supplements like Matrigel and the ROCK inhibitor Y-27632 has been shown to create a more favorable environment for the initial establishment and growth of USC colonies. researchgate.net

In addition to improving isolation efficiency, 2',3'-Dihydroxyflavone has also been observed to positively influence the proliferation of established USC cultures. researchgate.net This suggests that the compound may act on signaling pathways that regulate cell cycle progression and survival in this specific stem cell population.

| Treatment Component | Effect on Urine-Derived Stem Cells (USCs) |

| 2',3'-Dihydroxyflavone | Improved isolation efficiency and proliferation |

| Matrigel | Enhanced isolation and expansion |

| Y-27632 (ROCK inhibitor) | Improved isolation and expansion |

Hematopoietic Progenitor Cell (HPC) and Natural Killer (NK) Cell Differentiation from hiPSCs

A significant finding regarding the bioactivity of 2',3'-Dihydroxyflavone is its ability to direct the differentiation of human induced pluripotent stem cells (hiPSCs) towards specific immune cell lineages. nih.gov Specifically, hiPSCs pre-treated with 2',3'-Dihydroxyflavone demonstrate an enhanced capacity to differentiate into CD34+ CD45+ hematopoietic progenitor cells (HPCs). nih.govnih.gov These HPCs are the precursors to various blood and immune cells.

Furthermore, the differentiation cascade continues to show enhanced efficiency in the subsequent generation of Natural Killer (NK) cells from these HPCs. nih.govnih.gov NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating cancerous and virally infected cells. stemcell.com The treatment of hiPSCs with 2',3'-Dihydroxyflavone therefore appears to prime them for more efficient entry into the hematopoietic lineage and subsequent maturation into functional NK cells. nih.gov This suggests that 2',3'-Dihydroxyflavone may influence the expression of key transcription factors and signaling molecules involved in hematopoietic and lymphoid development.

| Cell Type | Effect of 2',3'-Dihydroxyflavone Pre-treatment on hiPSC Differentiation |

| CD34+ CD45+ Hematopoietic Progenitor Cells (HPCs) | Enhanced differentiation |

| Natural Killer (NK) Cells | Increased production from hiPSCs |

Mesenchymal Stem Cell (MSC) Enhancement of Self-Renewal and Differentiation

Flavonoids as a class of compounds are known to enhance the self-renewal and differentiation potential of mesenchymal stem cells (MSCs). mdpi.comnih.gov Within this class, 2',3'-Dihydroxyflavone has been specifically shown to promote the proliferation of MSCs. mdpi.com Studies have indicated that treatment with 2 µM of 2',3'-Dihydroxyflavone leads to a higher rate of MSC proliferation compared to untreated cells. mdpi.com

The proliferative effect of 2',3'-Dihydroxyflavone on MSCs is associated with the activation of key signaling pathways involved in cell growth and survival. mdpi.com Specifically, an increase in the protein levels of AKT and ERK signals has been observed in MSCs treated with this compound. mdpi.com These kinases are central components of pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The upregulation of AKT and ERK signaling suggests a molecular mechanism by which 2',3'-Dihydroxyflavone enhances the self-renewal capacity of MSCs. mdpi.com

| Parameter | Effect of 2',3'-Dihydroxyflavone on Mesenchymal Stem Cells (MSCs) |

| Proliferation Rate | Increased, with optimal effect at 2 µM |

| AKT Signaling | Increased protein levels |

| ERK Signaling | Increased protein levels |

Mechanisms of Antimicrobial Activity

Inhibition of Biofilm Formation

2',3'-Dihydroxyflavone has demonstrated potent anti-biofilm activity against the opportunistic fungal pathogen Candida albicans. nih.gov The formation of biofilms is a key virulence factor for C. albicans, contributing to its resistance to antifungal agents and the host immune system. nih.govnih.gov The mechanism of action of 2',3'-Dihydroxyflavone in this context is primarily through the inhibition of the morphological transition from yeast to hyphal form, a critical step in biofilm development. nih.gov

At concentrations greater than 2 μg/mL, 2',3'-Dihydroxyflavone has been shown to completely inhibit the formation of hyphae. nih.gov This anti-hyphal effect is accompanied by a dose-dependent inhibition of cell aggregation. nih.gov Scanning electron microscopy has confirmed that 2',3'-Dihydroxyflavone treatment disrupts both hyphal transition and cell aggregation, thereby preventing the formation of a mature biofilm structure. nih.govresearchgate.net

Transcriptomic analyses have provided further insight into the molecular mechanisms underlying these effects. 2',3'-Dihydroxyflavone has been found to downregulate the expression of several genes crucial for hyphal formation and biofilm development, including ECE1 (a hyphae-specific protein), HWP1 (a hyphal cell wall protein), and UME6 (a filament-specific regulator). nih.gov This targeted suppression of key virulence-related genes underscores the potential of 2',3'-Dihydroxyflavone as an agent that can interfere with the pathogenicity of C. albicans. nih.gov

| Target Process in Candida albicans | Effect of 2',3'-Dihydroxyflavone |

| Hyphae Formation | Completely inhibited at > 2 μg/mL |

| Cell Aggregation | Dose-dependently inhibited |

| Biofilm Formation | Significantly inhibited |

| Expression of ECE1, HWP1, UME6 | Downregulated |

Reduction of Virulence Factor Expression

Beyond its impact on biofilms, 2',3'-Dihydroxyflavone actively reduces the production of specific virulence factors that are crucial for the pathogenicity of various microbes. This is achieved by modulating the expression of genes that code for these factors.

The Agglutinin-like sequence (ALS) genes, particularly ALS1 and ALS3, encode for cell-surface glycoproteins that are critical for the adhesion of Candida albicans to host cells and are integral to the formation of biofilms. While studies have shown that 2',3'-Dihydroxyflavone effectively inhibits polymicrobial biofilms containing both S. aureus and C. albicans, direct evidence detailing the specific modulation of ALS1 and ALS3 gene expression by this compound is an area requiring further investigation. The disruption of these complex biofilms suggests an interference with key adhesive and structural components, which in C. albicans are heavily reliant on Als proteins.

The transition from yeast to a filamentous hyphal form is a primary virulence factor for C. albicans, enabling tissue invasion. This process is dependent on the expression of specific genes, including Hyphal Cell Wall Protein 1 (HWP1) and Extent of Cell Elongation 1 (ECE1). Transcriptomic analysis has revealed that 2',3'-Dihydroxyflavone significantly downregulates the expression of both HWP1 and ECE1. nih.gov This suppression of hyphae-specific genes aligns with phenotypic observations where the compound inhibits the development of germ tubes and hyphae in C. albicans. nih.gov

The regulation of hyphal development in C. albicans is controlled by a network of transcription factors. Among these, UME6 is a critical filament-specific regulator, and TEC1 is also involved in the morphogenetic switch. Research has shown that 2',3'-Dihydroxyflavone downregulates the expression of both UME6 and TEC1. nih.gov By interfering with these key transcriptional regulators, the compound effectively suppresses the entire downstream cascade of gene expression required for filamentation, thereby reducing the virulence of the fungus. nih.gov

Table 2: Effect of 2',3'-Dihydroxyflavone on Candida albicans Virulence Gene Expression nih.gov

| Gene Target | Gene Function | Effect of 2',3'-Dihydroxyflavone |

|---|---|---|

| HWP1 | Hyphal Cell Wall Protein | Downregulation |

| ECE1 | Hyphae-Specific Protein | Downregulation |

| UME6 | Filament-Specific Regulator | Downregulation |

| TEC1 | Filamentation Regulator | Downregulation |

Iron is an essential nutrient for microbial survival and pathogenesis, and its acquisition from the host is a key virulence strategy. 2',3'-Dihydroxyflavone has been shown to impair the iron acquisition mechanism in V. parahaemolyticus. nih.gov Additionally, the compound effectively reduces the production of hemolysin, a toxin that lyses red blood cells, thereby releasing iron. nih.gov This dual action was observed in both V. parahaemolyticus and S. aureus. In S. aureus, 2',3'-Dihydroxyflavone reduces hemolytic activity and suppresses the expression of the alpha-hemolysin (B1172582) gene (hla).

Direct Effects on Microbial Cellular Integrity and Metabolic Activity

Flavonoids, as a class of compounds, are known to exert antimicrobial effects through various mechanisms that target microbial cellular integrity and metabolic functions. While direct research on 2',3'-dihydroxyflavone is limited, studies on closely related isomers provide significant insights into its potential mechanisms of action. For instance, the isomer 3,2′-dihydroxyflavone has been shown to exhibit bacteriostatic activity, indicating that it inhibits bacterial growth rather than directly killing the cells. nih.gov This compound has been observed to interfere with the metabolic activity, cell division, and membrane permeability of microbes. researchgate.net

General mechanisms by which flavonoids can disrupt microbial cellular integrity include the perturbation of membrane fluidity, leading to physical rupture and leakage of cytoplasmic contents. mdpi.comnih.gov Some flavonoids can also directly interact with and inhibit the function of membrane proteins and enzymes involved in cell wall biosynthesis. mdpi.comnih.gov

From a metabolic standpoint, flavonoids can inhibit key bacterial enzymes. For example, 3,6-dihydroxyflavone (B10367) has been found to inhibit β-ketoacyl acyl carrier protein synthases, which are crucial for fatty acid synthesis in bacteria. mdpi.com Other flavonoids have been shown to interfere with energy metabolism by inhibiting respiratory chain enzymes and ATP synthase. nih.gov The antibacterial action of some flavonoids is also attributed to the inhibition of nucleic acid synthesis through the targeting of enzymes like DNA gyrase. nih.gov Although the precise target of 3,2'-dihydroxyflavone (B191514) was not identified as the cell membrane, its impact on virulence factors and biofilm formation suggests a significant disruption of cellular processes. nih.gov

Observed Antimicrobial Effects of Dihydroxyflavone Isomers

| Dihydroxyflavone Isomer | Observed Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|

| 3,2′-dihydroxyflavone | Bacteriostatic activity, inhibition of biofilm formation, reduction in virulence factor expression. | Interference with metabolic activity, cell division, and membrane permeability. Does not appear to directly target the cell membrane. | nih.govresearchgate.net |

| 3,6-dihydroxyflavone | Antibacterial activity against E. coli. | Inhibition of β-ketoacyl acyl carrier protein synthases (fatty acid synthesis). | mdpi.com |

Neuroprotective Mechanisms

Amelioration of Chemotherapy-Induced Peripheral Neuropathy (CIPN) Associated Pain Behaviors

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of many anticancer drugs, leading to sensory abnormalities and neuropathic pain. researchgate.net Flavonoids, in general, have been investigated for their potential to alleviate CIPN due to their anti-inflammatory, antioxidant, and neuroprotective properties. nih.gov While direct studies on 2',3'-dihydroxyflavone are not available in the reviewed literature, research on other dihydroxyflavone isomers suggests potential therapeutic avenues.

The mechanisms by which flavonoids may counteract CIPN are multifaceted and include the reduction of oxidative stress, inflammation, and neuronal damage. nih.gov Some flavonoids have been shown to decrease the release of pro-inflammatory cytokines, which are known to sensitize peripheral nociceptors. nih.gov

It is important to note that the efficacy and specific mechanisms can vary between different flavonoid structures. The general neuroprotective effects of flavonoids suggest that 2',3'-dihydroxyflavone could potentially offer protection against the neurotoxic effects of chemotherapy, although specific research is required to confirm this.

Protection Against Glutamate-Induced Neurotoxicity

Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its excess can lead to excitotoxicity, a process implicated in various neurological disorders. nih.gov The neuroprotective effects of dihydroxyflavones against glutamate-induced toxicity have been demonstrated, primarily through their antioxidant properties. nih.gov

One of the key isomers, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), has been shown to protect neuronal cells from glutamate-induced toxicity even in cells lacking the TrkB receptor, indicating a mechanism independent of its TrkB agonism. nih.gov This protection is attributed to its ability to increase cellular glutathione levels and reduce the production of reactive oxygen species (ROS) triggered by glutamate. nih.gov Furthermore, 7,8-DHF has demonstrated protective effects against cell death induced by hydrogen peroxide and menadione, further supporting its role as an antioxidant. nih.gov

Other flavonoids, such as Cudraflavone B, have also been shown to protect against glutamate-induced oxidative damage in neuronal cells through the induction of heme oxygenase-1 (HO-1) and activation of the Nrf2/ARE signaling pathway. mdpi.com Given the structural similarities and the established antioxidant capacity of flavonoids, it is plausible that 2',3'-dihydroxyflavone exerts neuroprotective effects against glutamate-induced neurotoxicity through similar antioxidant mechanisms.

General Flavonoid-Mediated Neuroprotection Pathways

A significant neuroprotective mechanism associated with the dihydroxyflavone class is the activation of the Tropomyosin Receptor Kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). pnas.orgnih.gov The isomer 7,8-dihydroxyflavone (7,8-DHF) has been extensively identified as a potent and selective TrkB agonist. pnas.orgnih.govresearchgate.net It mimics the action of BDNF by binding to the TrkB receptor, inducing its dimerization and autophosphorylation, which in turn activates downstream signaling pathways crucial for neuronal survival, differentiation, and synaptic plasticity. pnas.orgnih.gov

Structure-activity relationship studies have revealed that the catechol group (an ortho-dihydroxy configuration) on the flavone (B191248) skeleton is critical for this agonistic activity. nih.gov This has been demonstrated with 7,8-DHF, and further studies have shown that another isomer, 7,8,3'-trihydroxyflavone, is an even more potent TrkB agonist. nih.gov While the TrkB agonistic activity of 2',3'-dihydroxyflavone has not been specifically detailed in the reviewed literature, its dihydroxy substitution pattern suggests it could potentially interact with TrkB, although this requires experimental validation.

TrkB Agonism by Dihydroxyflavone Isomers

| Dihydroxyflavone Isomer | TrkB Agonist Activity | Observed Effects | Reference |

|---|---|---|---|

| 7,8-dihydroxyflavone (7,8-DHF) | Potent and selective | Promotes neuronal survival, differentiation, and synaptic plasticity. Neuroprotective in models of stroke and Parkinson's disease. | pnas.orgnih.govresearchgate.net |

| 7,8,3'-trihydroxyflavone | More potent than 7,8-DHF | Promotes spiral ganglion neuron survival. | nih.gov |

Flavonoids are well-recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.gov The antioxidant capacity of hydroxy-flavones is closely linked to the number and position of hydroxyl groups on their core structure. nih.gov

Research has shown that a 2',3',4'-trihydroxy substitution pattern on the B ring of the flavone is crucial for potent radical scavenger activity. nih.gov This suggests that the ortho-dihydroxy arrangement present in 2',3'-dihydroxyflavone likely contributes significantly to its ability to neutralize free radicals. The mechanism of free radical scavenging by flavonoids typically involves the donation of a hydrogen atom from a hydroxyl group to the radical, thereby stabilizing it. The resulting flavonoid radical is less reactive due to the delocalization of the unpaired electron across the aromatic rings. nih.gov

The ability of flavonoids to act as antioxidants is a key component of their neuroprotective effects, as oxidative stress is a major contributor to neuronal damage in a wide range of neurodegenerative conditions. nih.govnih.gov

Enzyme Inhibition in Neurological Pathways

Flavonoids, a broad class of plant secondary metabolites, are recognized for their potential to interact with various enzymatic pathways in the body, including those crucial to neurological function. A key area of investigation is their ability to inhibit monoamine oxidases (MAOs), enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) and dopamine. nih.gov The inhibition of MAO-A is a target for antidepressant therapies, while MAO-B inhibitors are utilized in the management of neurodegenerative conditions like Parkinson's disease. nih.govnih.gov

Research into the structure-activity relationships of flavonoids has shown that specific structural features influence their inhibitory potency against MAO isoforms. nih.gov For instance, studies on various hydroxyflavones have demonstrated that the position and number of hydroxyl groups on the flavonoid rings are critical determinants of their activity. While extensive research has been conducted on flavonoids like quercetin (B1663063) and genistein (B1671435) for their MAO-inhibitory effects nih.gov, specific data focusing solely on the direct inhibitory action of 2',3'-Dihydroxyflavone on neurological enzymes like MAOs is not extensively detailed in the current body of scientific literature. However, the known antioxidant and anti-inflammatory properties of dihydroxyflavones suggest a potential for neuroprotective effects, an area that warrants further investigation. researchgate.net

Modulation of Cellular Stress Responses

A fundamental mechanism by which flavonoids exert protective effects is through the modulation of cellular stress responses, particularly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. spandidos-publications.comnih.gov Nrf2 is a transcription factor that acts as a primary sensor for oxidative stress. spandidos-publications.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its association with Kelch-like ECH-associated protein-1 (Keap1). spandidos-publications.com

When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and moves into the nucleus. spandidos-publications.com Inside the nucleus, Nrf2 binds to specific DNA sequences known as antioxidant response elements (AREs), which are located in the promoter regions of various antioxidant genes. nih.govmdpi.com This binding initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govmdpi.com These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and protecting the cell from damage. spandidos-publications.com

Studies on structurally similar compounds, such as 7,8-dihydroxyflavone (7,8-DHF), have shown that they can enhance the expression and nuclear translocation of Nrf2, leading to an upregulation of HO-1. nih.gov This activation of the Nrf2/HO-1 axis is a key component of the cellular antioxidant defense system. nih.govmdpi.com While direct studies on 2',3'-Dihydroxyflavone are limited, the established antioxidant properties of dihydroxyflavones suggest that modulation of the Nrf2 pathway is a likely mechanism contributing to its cytoprotective effects. frontiersin.org

Anti-inflammatory Mechanisms

The anti-inflammatory properties of 2',3'-Dihydroxyflavone and related flavonoid compounds are a significant area of research. These effects are mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory molecules.

Modulation of Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov NF-κB is a family of transcription factors that, in a resting state, are held in the cytoplasm by inhibitory proteins known as IκB. nih.gov When a cell is stimulated by pro-inflammatory signals, a cascade is initiated that leads to the degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to the promoters of target genes and induces the transcription of numerous pro-inflammatory mediators, including cytokines and enzymes involved in the inflammatory response. nih.gov

Inhibition of the NF-κB pathway is a key therapeutic target for inflammatory diseases. Flavonoids have been identified as potent inhibitors of this pathway. nih.gov For example, studies on other dihydroxyflavones, such as 3,6-dihydroxyflavone, have demonstrated the ability to inhibit NF-κB at the translational level. nih.gov This inhibition prevents the production of downstream inflammatory molecules, thereby dampening the inflammatory cascade. While direct mechanistic studies on 2',3'-Dihydroxyflavone are not as prevalent, its demonstrated anti-inflammatory activity strongly suggests interference with the NF-κB pathway as a probable mechanism of action.

c-Src is a non-receptor tyrosine kinase that plays a vital role in various cellular signaling pathways that regulate processes like cell division and motility. nih.gov Increased activity of c-Src kinase has been linked with inflammatory responses and the progression of certain diseases. nih.gov Therefore, inhibitors of c-Src kinase are being investigated for their therapeutic potential. nih.govnih.gov While some flavonoids have been explored for their effects on kinase activity, specific research detailing the direct inhibition of c-Src kinase by 2',3'-Dihydroxyflavone is limited. However, related flavonoid compounds have been shown to interact with and inhibit various kinases, suggesting that this is a plausible area for future investigation into the complete anti-inflammatory profile of 2',3'-Dihydroxyflavone.

Reduction of Pro-inflammatory Mediators

The anti-inflammatory effects of dihydroxyflavones are well-documented through their ability to suppress the production and expression of key pro-inflammatory mediators. These molecules are central to initiating and sustaining an inflammatory response.

Key findings from studies on various dihydroxyflavones demonstrate a consistent pattern of reduction in the following mediators:

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions, high levels of NO are produced by the enzyme iNOS. nih.govresearchgate.net Flavonoids have been shown to inhibit the induction of iNOS at the gene transcription level, thereby reducing the excessive production of NO. nih.govresearchgate.net Studies on compounds like 3',4'-dihydroxyflavonol (B1679992) have shown they can increase the bioavailability of NO in other contexts by scavenging superoxide (B77818) anions, highlighting the complex role of flavonoids in NO regulation. nih.gov

Pro-inflammatory Cytokines: Cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are pivotal in the inflammatory cascade. nih.gov They are produced by immune cells and can activate other cells to produce more inflammatory mediators. nih.gov Numerous studies on dihydroxyflavones have shown that these compounds effectively reduce the expression and release of TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli. nih.gov

The table below summarizes the effects of various dihydroxyflavones on these key pro-inflammatory mediators, providing insight into the likely mechanisms of 2',3'-Dihydroxyflavone.

Anticancer Mechanisms

Extensive research into the anticancer properties of various flavonoids has revealed complex molecular mechanisms. However, specific experimental data detailing the anticancer activities of 2',3'-Dihydroxyflavone, according to the outlined subsections below, is not extensively available in the current body of scientific literature. While the broader class of dihydroxyflavones has been studied, information directly pertaining to the 2',3'-dihydroxy isomer's effects on cell cycle proteins, specific apoptotic genes, the p53 pathway, and angiogenesis is limited. General mechanisms attributed to flavonoids include the modulation of signaling pathways involved in apoptosis, angiogenesis, and cell proliferation. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest

The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are critical mechanisms through which anticancer agents inhibit tumor growth. Flavonoids, as a class, are known to interfere with these processes in cancer cells. mdpi.comresearchgate.net

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin-dependent Kinases)

The progression of the cell cycle is tightly regulated by proteins such as cyclin-dependent kinases (CDKs) and their cyclin partners. paganolab.orgmdpi.com Dysregulation of these proteins is a hallmark of cancer. While some flavonoids have been shown to modulate CDK activity, specific studies detailing the effect of 2',3'-Dihydroxyflavone on these regulatory proteins are not sufficiently available to provide detailed findings. For context, the related compound 2'-hydroxyflavanone (B191500) has been observed to suppress CDK4 signaling in lung cancer models. nih.gov

Activation of Pro-apoptotic Genes (e.g., Bax, Caspase 3, Caspase 9)

Apoptosis is executed through a cascade of proteins, including pro-apoptotic members of the Bcl-2 family, like Bax, and effector enzymes called caspases (e.g., Caspase 3 and Caspase 9). ijper.orgnih.gov Activation of these molecules is a key indicator of apoptosis induction. embopress.org Research specifically demonstrating the activation of Bax, Caspase 3, or Caspase 9 by 2',3'-Dihydroxyflavone is not detailed in the available scientific literature. For related dihydroxyflavones, such as 7,8-dihydroxyflavone, studies have shown modulation of these apoptotic pathways, including the upregulation of cleaved-caspase-3 and changes in Bax expression in certain cancer cell lines. nih.goveajm.orgmedsci.org

Downregulation of Anti-apoptotic Genes (e.g., Bcl-2)

Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins like Bcl-2, which prevents the activation of the cell death cascade. researchgate.netnih.gov The inhibition of these proteins is a key strategy in cancer therapy. While many flavonoids are known to downregulate Bcl-2, specific evidence demonstrating that 2',3'-Dihydroxyflavone exerts its anticancer effect through the downregulation of Bcl-2 is not presently available in detailed studies.

Upregulation and Activation of Tumor Suppressor p53 Pathway

The p53 tumor suppressor protein, often called the "guardian of the genome," plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. nih.govnih.gov Activation of the p53 pathway is a desirable attribute for anticancer compounds. mdpi.commdpi.com Currently, there is a lack of specific research findings that describe the upregulation and activation of the p53 pathway as a direct mechanism of action for 2',3'-Dihydroxyflavone.

Inhibition of Tumor Cell Proliferation and Angiogenesis

The uncontrolled proliferation of cells is a fundamental characteristic of cancer. mdpi.comresearchgate.net Furthermore, to sustain their growth, tumors must form new blood vessels through a process called angiogenesis. mdpi.comnih.govnih.gov Many flavonoids have demonstrated anti-proliferative and anti-angiogenic properties. mdpi.com While it is plausible that 2',3'-Dihydroxyflavone possesses such activities, detailed experimental studies and data tables quantifying its specific inhibitory effects on tumor cell proliferation and angiogenesis are not available in the reviewed literature.

Inhibition of Growth Factor Stimulated Proliferation (e.g., basic Fibroblast Growth Factor, Vascular Endothelial Growth Factor)

Research has identified 2',3'-Dihydroxyflavone as a potent inhibitor of endothelial cell proliferation, a critical step in angiogenesis (the formation of new blood vessels). The growth of endothelial cells is often stimulated by growth factors such as basic Fibroblast Growth Factor (bFGF) and Vascular Endothelial Growth Factor (VEGF).

In a comprehensive study of various flavonoids, 2',3'-Dihydroxyflavone was shown to be one of the most effective inhibitors of bovine brain capillary endothelial (BBCE) cells stimulated with bFGF. This inhibitory effect is crucial as angiogenesis is a key process in tumor growth and metastasis. The compound demonstrated a significant dose-dependent inhibition of cell proliferation.

The following table summarizes the inhibitory potency of 2',3'-Dihydroxyflavone on endothelial cell growth compared to other flavonoids.

| Compound | IC₅₀ (µM) for bFGF-stimulated BBCE Cell Growth |

| 2',3'-Dihydroxyflavone | 7.6 |

| 3',4'-Dihydroxyflavone (B191068) | 5.7 |

| Luteolin | 1.9 |

| Fisetin | 4.7 |

| Apigenin | 6.4 |

| Data represents the half-maximal inhibitory concentration (IC₅₀). |

This data highlights that 2',3'-Dihydroxyflavone is a strong inhibitor of growth factor-stimulated endothelial cell proliferation, a key mechanism of its anti-angiogenic activity.

Modulation of Signaling Pathways (e.g., PI3-K, Akt, EGFR, MAPK/ERK)

Specific research detailing the direct modulatory effects of 2',3'-Dihydroxyflavone on the PI3-K, Akt, EGFR, and MAPK/ERK signaling pathways is not extensively documented in the currently available scientific literature. While these pathways are common targets for many flavonoids, the precise interactions and consequences of 2',3'-Dihydroxyflavone binding or modulation within these cascades have not been fully elucidated.

Anti-metastatic and Anti-invasion Effects

Inhibition of Hepatocyte Growth Factor (HGF)-mediated Migration and Invasion

Based on available research, there is no specific information detailing the role of 2',3'-Dihydroxyflavone in the inhibition of Hepatocyte Growth Factor (HGF)-mediated cell migration and invasion. HGF and its receptor, c-Met, are known to play a significant role in tumor metastasis, and while other flavonoids have been studied for their inhibitory effects on this pathway, the specific actions of 2',3'-Dihydroxyflavone remain an area for future investigation.

Specific Pathways in Melanoma

Downregulation of α-Melanocyte Stimulating Hormone (α-MSH)/Cyclic Adenosine Monophosphate (cAMP)/Microphthalmia-Associated Transcription Factor (MITF) Pathway

The specific effects of 2',3'-Dihydroxyflavone on the α-MSH/cAMP/MITF signaling pathway in melanoma cells have not been specifically reported in the available literature. Research on other dihydroxyflavone isomers, such as 7,8-dihydroxyflavone, has shown potent inhibition of this pathway, leading to anticancer effects in melanoma. spandidos-publications.comspandidos-publications.com However, due to the specific structure-activity relationships of flavonoids, these findings cannot be directly extrapolated to 2',3'-Dihydroxyflavone without dedicated studies.

Inhibition of MITF Downstream Transcription Targets (e.g., Hypoxia-Inducible Factor 1α, c-MET)

Consistent with the lack of data on its effects on the upstream MITF pathway, there is no direct evidence in the scientific literature to confirm that 2',3'-Dihydroxyflavone inhibits MITF downstream transcription targets such as Hypoxia-Inducible Factor 1α (HIF-1α) and c-MET. The regulation of these oncogenic factors is a known mechanism for other compounds that suppress melanoma progression, but the specific involvement of 2',3'-Dihydroxyflavone has not been established. spandidos-publications.comnih.gov

Lack of Specific Research Data on Tyrosinase Inhibition by 2',3'-Dihydroxyflavone

Despite a comprehensive search of scientific literature, no specific studies detailing the molecular and cellular mechanisms of 2',3'-Dihydroxyflavone as a tyrosinase inhibitor were identified. Consequently, the detailed research findings and data tables concerning its inhibitory activity on tyrosinase, as requested for section 3.5.4.3, could not be generated.

The available body of research on flavonoid-tyrosinase interactions primarily focuses on other derivatives. For instance, studies have extensively investigated the effects of various hydroxyflavones, such as baicalein, 6-hydroxyapigenin, and 6-hydroxykaempferol, on tyrosinase activity. These studies explore different mechanisms of inhibition, including competitive, non-competitive, and mixed-type inhibition, often linking the inhibitory potential to the specific placement of hydroxyl groups on the flavonoid structure.

The general consensus in the scientific literature is that the number and position of hydroxyl groups on the A and B rings of the flavone backbone are crucial for their ability to inhibit tyrosinase, largely through the chelation of copper ions within the enzyme's active site. For example, some research has highlighted the importance of a 4-resorcinol moiety in the B ring for potent tyrosinase inhibition. However, without direct experimental investigation of 2',3'-Dihydroxyflavone, any discussion of its specific mechanism of action would be speculative and would not adhere to the strict requirement of providing detailed, existing research findings.

Therefore, due to the absence of specific data in the scientific literature for 2',3'-Dihydroxyflavone's effect on tyrosinase, the requested article section with its specified content, including data tables, cannot be provided at this time.

Structure Activity Relationship Sar Studies of 2 ,3 Dihydroxyflavone and Analogues

Influence of Hydroxyl Group Positions on Biological Activities

The number and location of hydroxyl (-OH) groups on the flavonoid skeleton are fundamental to their biological actions. These functional groups are key mediators of antioxidant effects through free radical scavenging and metal ion chelation. nih.gov

Role of the 2'-Hydroxyl Group

The hydroxyl group at the 2'-position on the B-ring is a significant structural feature. It has the capacity to form an intramolecular hydrogen bond with the oxygen atom on the C-ring (O1) or the oxygen of a 3-OH group if present. researchgate.netnih.gov This interaction is crucial as it regulates the conformational freedom between the A-B bicyclic unit and the C-ring, promoting a more planar molecular structure. researchgate.netnih.gov This planarity is considered an essential factor for the biological properties of 2'-hydroxyflavonoids. nih.gov

Quantum chemical studies have indicated that the 2'-hydroxyl group possesses the lowest O-H bond dissociation enthalpy (BDE) in a vacuum compared to other mono-hydroxyl flavones, suggesting a high potential for radical scavenging activity. researchgate.netscirp.orgscirp.org Furthermore, specific hydroxylation patterns, such as the 2',4'- or 2',6'-dihydroxylation on the B-ring of flavanones, have been identified as important for anti-MRSA activity. nih.gov The addition of a 2'-hydroxyl group to kaempferol (B1673270), forming morin, has been shown to enhance hydroxyl radical scavenging activity. nih.gov

Role of the 3-Hydroxyl Group

The 3-hydroxyl group on the C-ring is a distinguishing feature that separates flavonols from flavones and is pivotal for various biological activities. nih.gov In solvent environments, this group exhibits the lowest BDE, indicating its high reactivity towards free radicals. scirp.orgscirp.org

The combination of a 3-OH group with the C2-C3 double bond is particularly important for potent antioxidant and radical scavenging activities. nih.govalliedacademies.org This structural arrangement allows for the delocalization of an unpaired electron, which stabilizes the resulting flavonoid radical. alliedacademies.org Studies have consistently shown that flavonoids possessing a 3-OH group play a significant positive role in antioxidant activities. nih.gov Conversely, the substitution or removal of this free 3-hydroxyl group leads to a marked decrease in activities such as copper chelation. researchgate.netresearchgate.net

Significance of 3'- and 4'-Hydroxyl Groups

Hydroxylation on the B-ring, particularly at the 3' and 4' positions, is a critical determinant of biological activity. The presence of an ortho-dihydroxy structure, also known as a catechol group, on the B-ring significantly enhances the antioxidant and anti-inflammatory properties of flavones. researchgate.netnih.govacs.org

This catechol moiety is highly effective at scavenging reactive oxygen species (ROS) because it can donate a hydrogen atom to a radical, forming a stable semiquinone radical that can be further oxidized. nih.govmdpi.com Research has demonstrated that flavonoids with 3',4'-dihydroxy substitution, such as 3',4'-dihydroxyflavone (B191068) and luteolin, are among the most potent anti-inflammatory agents in their class. nih.govacs.org Studies comparing flavonoids with varying B-ring hydroxylation show a clear trend: antioxidant activity increases with the number of hydroxyl groups on the B-ring. For example, eriodictyol (B191197) (3',4'-dihydroxy) exhibits significantly higher antioxidant activity than naringenin (B18129) (4'-hydroxy) and pinocembrin (B1678385) (no B-ring hydroxyls). acs.org

| Compound | B-Ring Hydroxylation | Relative Antioxidant Activity |

| Eriodictyol | 3',4'-OH | High |

| Naringenin | 4'-OH | Medium |

| Pinocembrin | None | Low |

Impact of Other Hydroxyl Substituents (e.g., 5'-OH, 7-OH, 8-OH)

The biological effects of hydroxyl groups at other positions on the flavonoid scaffold are more complex and can vary depending on the specific activity being measured.

5'-Hydroxyl Group: The influence of a 5'-OH group appears to be context-dependent. Some studies suggest that its presence can attenuate anti-inflammatory and antioxidant activities. nih.gov In contrast, other research indicates that a hydroxyl substituent at the C5' position plays a vital role in neuroprotective, antioxidant, and anti-inflammatory actions. mdpi.com

A-Ring Hydroxyl Groups (5-OH, 7-OH, 8-OH): The 5-hydroxyl group can form a strong intramolecular hydrogen bond with the 4-keto group, which increases its O-H bond dissociation enthalpy and thereby reduces its radical scavenging capacity. scirp.org However, the presence of a 5-OH and/or a 7-OH group has been associated with higher cytotoxicity against cancer cells. nih.gov Additionally, a 5-OH group is considered important for activity against MRSA. nih.gov The 7-OH group on its own does not appear to significantly affect ROS scavenging ability. mdpi.com The C8-hydroxyl group has been reported to attenuate the anti-inflammatory and antioxidant activities of flavones. nih.gov However, the presence of ortho-dihydroxyl groups on the A-ring, such as at positions 5 and 6 or 7 and 8, may enhance hydroxyl radical-scavenging activity. researchgate.net

Impact of Flavone (B191248) Backbone Modifications

Alterations to the core heterocyclic C-ring of the flavone structure, particularly the C2-C3 double bond, have a profound impact on biological activity.

Role of the C2-C3 Double Bond

The double bond between carbons 2 and 3 in the C-ring is a critical structural feature for the biological activity of flavones. This bond, in conjugation with the 4-oxo (keto) group, extends the π-electron system across the molecule, which enhances its planarity and is crucial for many of its effects. nih.govmdpi.com

This structural element has been shown to promote anti-inflammatory activity. nih.govacs.org The C2-C3 double bond is also a key requirement for potent antioxidant and radical scavenging activity, particularly when a 3-hydroxyl group is also present. nih.govalliedacademies.orgresearchgate.net This conjugation allows for electron delocalization from the B-ring, which stabilizes the flavonoid radical after it has donated a hydrogen atom. nih.govmdpi.com

The influence of the C2-C3 double bond on antiradical activity can be affected by the polarity of the environment. In polar phases, this double bond may weaken antiradical activity by increasing the molecule's proton affinity. nih.gov The presence of the C2-C3 double bond is also critical for the inhibitory activity of flavonoids against various enzymes, including aldose reductases and protein kinases. alliedacademies.org

| Structural Feature | Impact on Activity |

| C2-C3 Double Bond | Promotes anti-inflammatory and antioxidant activity. Essential for the inhibition of certain enzymes. alliedacademies.orgnih.gov |

| C2-C3 Saturated Bond (Flavanones) | Generally associated with lower antioxidant activity compared to flavones. nih.gov |

Effects of Methoxy (B1213986) Group Substitutions on Activity

The substitution of hydroxyl groups with methoxy groups on the flavone scaffold has been a key strategy in structure-activity relationship (SAR) studies to modulate the biological activity of these compounds. The position and number of methoxy groups can significantly influence the therapeutic potential of flavone analogues.

Research into the antiproliferative activity of various flavones has revealed complex correlations between the methoxylation pattern and efficacy. Generally, an increase in the number of methoxyl groups on the A-ring tends to enhance antiproliferative activity, whereas an increase on the B-ring often leads to reduced activity. The specific placement of the methoxy group on the A-ring is also critical; for instance, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) have shown moderate activity, while 6-methoxyflavone (B191845) displayed no significant activity. This suggests the important role of the A-ring in the interaction with biological targets.

| Compound | Substitution Position | Effect on Activity | Activity Type | Reference |

|---|---|---|---|---|

| Methoxyflavone Analogue | A-Ring (Increased Number) | Enhanced | Antiproliferative | |

| Methoxyflavone Analogue | B-Ring (Increased Number) | Reduced | Antiproliferative | |

| 5-Methoxyflavone | C5 | Moderate Activity | Antiproliferative | |

| 6-Methoxyflavone | C6 | No Activity | Antiproliferative | |

| 7-Methoxyflavone | C7 | Moderate Activity | Antiproliferative | |

| Methoxyflavone Analogue | C4' | Attenuated | Anti-inflammatory | |

| Methoxyflavone Analogue | C7 | Enhanced | Anti-inflammatory |

Computational and In Silico Approaches in SAR Analysis

Computational and in silico methods are powerful tools for elucidating the structure-activity relationships of 2',3'-dihydroxyflavone and its analogues, providing insights that guide the design of more potent and selective compounds. These approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, allow researchers to predict and analyze the interactions between flavonoids and their biological targets at a molecular level.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to a protein target. For flavone derivatives, docking studies have been employed to investigate their interactions with various enzymes and receptors, such as aromatase, cyclooxygenase-2 (COX-2), and receptor tyrosine kinases. These studies help identify key amino acid residues in the binding pocket that form hydrogen bonds and hydrophobic contacts with the flavone scaffold, which are crucial for the stability of the enzyme-ligand complex. For example, docking studies on novel flavones as COX-2 inhibitors revealed hydrogen bond interactions with residues like Tyr385 and Arg120. Software such as AutoDock, Glide, and MOE are commonly used for these simulations.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models, researchers can predict the activity of novel, unsynthesized compounds and identify the key structural features that influence their potency. These models are built using training sets of molecules with known activities and then validated using a test set.

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time, revealing the stability of the interactions predicted by molecular docking. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are used to assess the drug-likeness and potential toxicity of flavone derivatives early in the drug discovery process. These computational approaches are integral to modern drug design, enabling a more rational and efficient exploration of the SAR of compounds like 2',3'-dihydroxyflavone.

| Computational Method | Application in Flavonoid Research | Key Findings/Purpose | Software/Tools Example | Reference |

|---|---|---|---|---|

| Molecular Docking | Predicting binding modes of flavones with targets like aromatase, COX-2, TrkB, and VEGFR2. | Identifies key binding interactions (e.g., H-bonds, hydrophobic contacts) and predicts binding affinity. | AutoDock, Glide, MOE | |

| QSAR | Developing models to correlate flavone structure with biological activity. | Predicts activity of new analogues and identifies important structural features for potency. | Various statistical software | |

| Molecular Dynamics | Analyzing the stability and dynamics of flavone-protein complexes. | Confirms the stability of binding modes predicted by docking over time. | - | |

| ADMET Prediction | Evaluating drug-likeness and toxicity profiles of flavone derivatives. | Assesses potential for oral bioavailability and predicts toxicity risks. | SwissADME, PROTOX |

Preclinical Research and in Vivo Investigations of 2 ,3 Dihydroxyflavone

Evaluation in Neurological Disorder Models

Preclinical research has begun to explore the potential of the chemical compound 2',3'-Dihydroxyflavone in various models of neurological disorders. The primary focus of the available research has been on its effects in models related to neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's disease.

Based on available scientific literature, no preclinical in vivo investigations evaluating 2',3'-Dihydroxyflavone in murine models of Chemotherapy-Induced Peripheral Neuropathy (CIPN) have been identified.

There is currently no available data from preclinical studies examining the effects of 2',3'-Dihydroxyflavone in glutamate-induced neurotoxicity models.

In the context of Alzheimer's disease, the aggregation of the amyloid-beta (Aβ) peptide is a significant pathological marker. nih.gov Preclinical research has investigated the autoxidation products of 2',3'-Dihydroxyflavone for their potential to inhibit this aggregation process. nih.gov

One study demonstrated that 2',3'-Dihydroxyflavone was selected for its high inhibitory potential against Aβ aggregation among several tested flavones. nih.gov The investigation revealed that the process of autoxidation is crucial for activating the compound's inhibitory capabilities. The research identified that the oxidation of 2',3'-Dihydroxyflavone leads to the formation of polymeric molecules. nih.gov

These polymeric structures were found to be the most potent inhibitors of Aβ aggregation. nih.gov Further analysis confirmed that these active polymeric molecules can reduce the toxicity of Aβ aggregates in SH-SY5Y neuroblastoma cells, suggesting a neuroprotective effect. nih.gov

Table 1: Effects of 2',3'-Dihydroxyflavone Autoxidation Products on Alzheimer's Disease Model Pathologies

| Model System | Key Pathological Feature | Investigated Agent | Observed Effect |

| In Vitro Aggregation Assay | Amyloid-β (Aβ) Aggregation | Polymeric autoxidation products of 2',3'-Dihydroxyflavone | Potent inhibition of Aβ fibril formation. nih.gov |

| SH-SY5Y Cell Culture | Amyloid-β (Aβ) Aggregate Toxicity | Polymeric autoxidation products of 2',3'-Dihydroxyflavone | Reduced cellular toxicity of Aβ aggregates. nih.gov |

The aggregation of the α-synuclein protein is a central element in the pathology of Parkinson's disease. nih.gov Research into 2',3'-Dihydroxyflavone has extended to its effects on this protein. The same study that investigated its impact on amyloid-beta also examined its influence on α-synuclein aggregation. nih.gov

The findings indicated that the polymeric autoxidation products of 2',3'-Dihydroxyflavone are also effective inhibitors of α-synuclein aggregation. nih.gov These polymeric molecules were shown to reduce the toxicity of α-synuclein aggregates to SH-SY5Y cells, pointing towards a potential neuroprotective role in preclinical models relevant to Parkinson's disease. nih.gov

No preclinical research data on the evaluation of 2',3'-Dihydroxyflavone in models of HIV-Associated Neurocognitive Disorder (HAND) were identified in the available scientific literature.

No preclinical studies investigating the effects of 2',3'-Dihydroxyflavone in animal models of cognitive impairment, including models of Down Syndrome, are currently available in the scientific literature.

Assessment of Antimicrobial Efficacy in Vivo (e.g., Plant and Nematode Toxicity Models)

A review of available preclinical literature did not yield specific in vivo studies assessing the antimicrobial efficacy of 2',3'-dihydroxyflavone in plant or nematode toxicity models. While flavonoids as a class are known to possess antimicrobial properties, dedicated in vivo investigations for this particular compound in these models are not prominently documented in the searched scientific literature.

Anti-inflammatory Studies in Animal Models (e.g., Carrageenan-induced Paw Edema)

The anti-inflammatory potential of 2',3'-dihydroxyflavone has been evaluated in established animal models of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening new anti-inflammatory compounds. nih.gov The edema formation in this model is a biphasic event; the initial phase involves the release of histamine (B1213489) and serotonin (B10506), while the second phase is mediated by the release of prostaglandins, proteases, and lysosomes and is sensitive to most clinically effective anti-inflammatory drugs. semanticscholar.org

In a study investigating various dihydroxyflavone derivatives, 2',3'-dihydroxyflavone demonstrated significant, dose- and time-dependent anti-inflammatory activity. nih.gov Administration of the compound led to a progressive reduction in paw edema over a five-hour observation period. The highest tested dose showed a maximal inhibition of 84.8% in the fifth hour, highlighting its potent effect in this acute inflammation model. nih.gov

The table below summarizes the percentage of inflammation inhibition by 2',3'-dihydroxyflavone at different time points and concentrations in the carrageenan-induced paw edema model. nih.gov

| Time After Carrageenan Injection | Inhibition (%) at 5 mg/kg | Inhibition (%) at 10 mg/kg | Inhibition (%) at 50 mg/kg |

|---|---|---|---|

| 1 Hour | 2.4% | 28.6% | 40.5% |

| 2 Hours | 5.8% | 39.4% | 56.5% |

| 3 Hours | 9.7% | 50.2% | 70.3% |

| 4 Hours | 12.5% | 58.6% | 79.8% |

| 5 Hours | 15.2% | 62.1% | 84.8% |

Anticancer Efficacy in Preclinical Models

Comprehensive searches for preclinical in vivo studies on the efficacy of 2',3'-dihydroxyflavone specifically against melanoma, including the B16F10 cell line model, did not yield relevant results. The B16-F10 model is a well-established, aggressive murine melanoma model frequently used for evaluating novel therapeutics. labcorp.com However, investigations into the effects of 2',3'-dihydroxyflavone in this specific context are not documented in the reviewed literature.

There is a lack of specific preclinical in vivo data regarding the efficacy of 2',3'-dihydroxyflavone in animal models of prostate or colon cancer. While various flavonoids and isoflavones have been studied for their potential chemopreventive roles in these cancers, research focusing on the in vivo therapeutic or preventative effects of 2',3'-dihydroxyflavone in these models was not found in the available literature. nih.govnih.govnih.gov

Stem Cell Research Applications in Vivo

In vivo applications of 2',3'-dihydroxyflavone in the context of stem cell research have not been identified in the reviewed scientific literature. It is important to note that other dihydroxyflavone isomers, such as 3,2'-dihydroxyflavone (B191514) and 7,8-dihydroxyflavone (B1666355), have been investigated for their ability to enhance the quality and differentiation of pluripotent stem cells, with some studies showing neuroprotective properties in vivo. nih.govnih.gov However, these findings are specific to those particular isomers and cannot be extrapolated to 2',3'-dihydroxyflavone.

Combination Therapies with 2',3'-Dihydroxyflavone (e.g., with Resveratrol (B1683913), Y-27632)